Cas no 20691-53-6 (4-(1,1-Dimethylethyl)-cyclohexanemethanol)
4-(1,1-Dimethylethyl)-cyclohexanemethanol Chemical and Physical Properties
Names and Identifiers
-
- 4-tert-butylcyclohexylmethanol
- (4-tert-butylcyclohexyl)methanol
- cis-(4-tert-butyl-cyclohexyl)-methanol
- A1-31698
- ((1s,4s)-4-(tert-Butyl)cyclohexyl)methanol
- trans-4-tert-Butylcyclohexylmethanol
- AKOS012012106
- Cyclohexanemethanol, 4-(1,1-dimethylethyl)-
- cis-4-tert-Butylcyclohexylmethanol
- trans-4-t-butylcyclohexylcarbinol
- 4-(1,1-Dimethylethyl)cyclohexanemethanol
- (Cis-4-(tert-butyl)cyclohexyl)methanol
- GGWBQKOXLMPNMS-AOOOYVTPSA-N
- [(1s,4s)-4-tert-butylcyclohexyl]methanol
- SCHEMBL5194764
- EINECS 243-976-5
- Cyclohexanemethanol, 4-(1,1-dimethylethyl)-, trans-
- (4-(tert-butyl)cyclohexyl)methanol
- [trans-4-(1,1-dimethylethyl)cyclohexyl]methanol
- 13004-06-3
- EINECS 234-221-0
- SCHEMBL10888768
- DTXSID30909870
- SCHEMBL5194752
- 20691-53-6
- SCHEMBL19599424
- A1-31699
- CS-0336496
- 10601-39-5
- EINECS 235-843-5
- DTXSID201247499
- trans-4-(1,1-Dimethylethyl)cyclohexanemethanol
- NS00050698
- 4-(1,1-Dimethylethyl)-cyclohexanemethanol
-
- MDL: MFCD11847598
- Inchi: 1S/C11H22O/c1-11(2,3)10-6-4-9(8-12)5-7-10/h9-10,12H,4-8H2,1-3H3
- InChI Key: GGWBQKOXLMPNMS-UHFFFAOYSA-N
- SMILES: OCC1CCC(CC1)C(C)(C)C
Computed Properties
- Exact Mass: 170.16716
- Monoisotopic Mass: 170.167065321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 126
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- PSA: 20.23
4-(1,1-Dimethylethyl)-cyclohexanemethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C998933-10mg |
4-(1,1-Dimethylethyl)-cyclohexanemethanol |
20691-53-6 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C998933-50mg |
4-(1,1-Dimethylethyl)-cyclohexanemethanol |
20691-53-6 | 50mg |
$ 135.00 | 2022-06-06 | ||
| TRC | C998933-100mg |
4-(1,1-Dimethylethyl)-cyclohexanemethanol |
20691-53-6 | 100mg |
$ 230.00 | 2022-06-06 |
4-(1,1-Dimethylethyl)-cyclohexanemethanol Related Literature
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on 4-(1,1-Dimethylethyl)-cyclohexanemethanol
Professional Introduction to 4-(1,1-Dimethylethyl)-cyclohexanemethanol (CAS No. 20691-53-6)
4-(1,1-Dimethylethyl)-cyclohexanemethanol, with the chemical formula C₁₁H₁₈O, is a compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number CAS No. 20691-53-6, is a derivative of cyclohexanol and is characterized by the presence of a tertiary butyl group attached to the cyclohexane ring. Such structural features make it a valuable intermediate in the synthesis of various pharmaceutical agents and fine chemicals.
The tertiary butyl group in 4-(1,1-Dimethylethyl)-cyclohexanemethanol contributes to its stability and reactivity, making it a suitable candidate for use in organic synthesis. This stability is particularly advantageous in multi-step synthetic pathways where the compound serves as a protecting group or a precursor for more complex molecules. The cyclohexane ring itself provides a rigid framework that can influence the electronic and steric properties of the molecule, which is crucial for its biological activity.
In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with neurological disorders. 4-(1,1-Dimethylethyl)-cyclohexanemethanol has been investigated for its potential role in this area. Preliminary studies suggest that derivatives of this compound may exhibit properties that are beneficial in the treatment of conditions such as Alzheimer's disease and Parkinson's disease. These studies are particularly focused on the ability of the tertiary butyl group to enhance blood-brain barrier penetration, a critical factor for therapeutic efficacy in neurological disorders.
The synthesis of 4-(1,1-Dimethylethyl)-cyclohexanemethanol typically involves the reaction of cyclohexanone with isobutylene in the presence of an acid catalyst. This reaction proceeds via an electrophilic addition mechanism, where the acid catalyst facilitates the formation of a carbocation intermediate. The subsequent nucleophilic attack by cyclohexanone yields the desired product. This synthetic route is efficient and scalable, making it suitable for industrial production.
One of the key advantages of using 4-(1,1-Dimethylethyl)-cyclohexanemethanol as an intermediate is its versatility. It can be further functionalized through various chemical reactions such as oxidation, reduction, and substitution to produce a wide range of derivatives. These derivatives can then be explored for their pharmacological properties. For instance, oxidation of the hydroxymethyl group can yield an aldehyde or carboxylic acid derivative, which can be further transformed into esters or amides.
Recent advancements in computational chemistry have also played a significant role in understanding the behavior of 4-(1,1-Dimethylethyl)-cyclohexanemethanol and its derivatives. Molecular modeling studies have provided insights into how the tertiary butyl group influences the conformational flexibility and electronic distribution within the molecule. These insights are crucial for designing molecules with enhanced binding affinity and selectivity towards target enzymes and receptors.
The pharmaceutical industry has been particularly interested in exploring the potential applications of 4-(1,1-Dimethylethyl)-cyclohexanemethanol in drug development. Its structural features make it a promising candidate for designing molecules that can interact with biological targets in unique ways. For example, studies have shown that derivatives of this compound may have inhibitory effects on certain enzymes involved in inflammation and pain signaling pathways.
In addition to its pharmaceutical applications, 4-(1,1-Dimethylethyl)-cyclohexanemethanol has also been investigated for its potential use in materials science. The rigid structure provided by the cyclohexane ring and the presence of functional groups make it a suitable candidate for designing polymers and coatings with specific properties. These materials could find applications in industries such as automotive, aerospace, and electronics.
The safety profile of 4-(1,1-Dimethylethyl)-cyclohexanemethanol is another important consideration. While it is not classified as a hazardous substance under standard regulatory guidelines, proper handling procedures should still be followed to ensure safety during synthesis and application. This includes using appropriate personal protective equipment (PPE) and working in well-ventilated areas.
Future research directions for 4-(1,1-Dimethylethyl)-cyclohexanemethanol include exploring its role in drug delivery systems and nanotechnology. The ability to modify its structure allows for the creation of advanced formulations that can enhance drug solubility, bioavailability, and targeted delivery to specific tissues or organs.
In conclusion,4-(1,1-Dimethylethyl)-cyclohexanemethanol (CAS No. 20691-53-6) is a versatile compound with significant potential in pharmaceutical chemistry and materials science. Its unique structural features make it a valuable intermediate for synthesizing novel drugs and functional materials. Ongoing research continues to uncover new applications and benefits associated with this compound.
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